3-(Pyridin-3-yl)benzoic acid
Overview
Description
3-(Pyridin-3-yl)benzoic acid is a compound that features a pyridine ring attached to a benzoic acid moiety. This structure is significant in the field of coordination chemistry, as it can act as a ligand to form various metal-organic frameworks (MOFs) and coordination polymers with different metals. These compounds are of interest due to their potential applications in areas such as luminescence, magnetism, and gas sorption .
Synthesis Analysis
The synthesis of derivatives of this compound and related compounds typically involves hydrothermal or solvothermal methods. For instance, reactions of 3-pyridin-3-yl-benzoic acid with metal nitrates under hydrothermal conditions have been shown to yield a variety of coordination polymers with different metal ions . Similarly, hydro/solvothermal reactions have been used to synthesize metal-organic frameworks with 3,5-di(pyridine-4-yl)benzoic acid . These methods are advantageous for producing crystalline materials suitable for X-ray diffraction analysis.
Molecular Structure Analysis
The molecular structures of coordination polymers and MOFs derived from this compound and its derivatives are diverse, ranging from one-dimensional chains to three-dimensional frameworks. For example, complexes synthesized from 3-pyridin-3-yl-benzoic acid form one-dimensional double-chain coordination arrays and exhibit various network architectures due to secondary interactions . Other structures include two-dimensional networks with {63} topology and three-dimensional frameworks with unique topologies such as {63}{67⋅83} . The ligand's ability to adopt different conformations, such as cis or trans, also contributes to the diversity of the resulting structures .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives in the formation of coordination compounds involves the coordination of the carboxylate group and the nitrogen atom of the pyridine ring to metal centers. This dual coordination mode enables the formation of complex structures with various metal ions. The resulting coordination polymers and MOFs can exhibit interesting properties such as solvatochromism, luminescence, and magnetic behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of coordination polymers and MOFs derived from this compound are influenced by their molecular structures. For instance, some complexes display solvatochromic behavior, changing color in response to different solvents . Others exhibit luminescent properties, which can be explored for potential applications in sensing and lighting . Additionally, the magnetic properties of these compounds are of interest for studying magnetic interactions at the molecular level .
Scientific Research Applications
Luminescence and Magnetism
Research has demonstrated the synthesis of 1D coordination polymers using 3-pyridin-3-yl-benzoic acid with lanthanide ions, exhibiting distinctive luminescent properties and antiferromagnetic behavior. For instance, complexes synthesized under hydrothermal conditions with lanthanide nitrate hexahydrate have shown strong red and green luminescence, which can be attributed to their unique coordination environment and the energy-level matching of the Eu³⁺ and Tb³⁺ ions (Guangfeng Hou et al., 2013).
Structural Diversity in Metal-Organic Frameworks
3-(Pyridin-3-yl)benzoic acid has played a crucial role in the development of MOFs with diverse net topologies and functional properties. For example, reactions with different metal salts under ambient conditions afforded a series of 3-D MOFs with new types of connected net topologies, showcasing the potential for gas adsorption and catalytic applications (Xiu-Juan Jiang et al., 2009).
Coordination Chemistry and Supramolecular Interactions
The coordination chemistry of this compound with metal nitrates under hydrothermal conditions has yielded new coordination polymers with interesting magnetic and fluorescent emission properties. These studies have highlighted the significant role of supramolecular interactions in determining the resultant crystalline networks (Ruiqin Zhong et al., 2008).
Photophysical Properties
The synthesis and study of complexes based on this compound have also been directed towards understanding their photophysical properties, demonstrating its utility in designing materials with desirable emission characteristics for potential applications in luminescent devices (S. Sivakumar et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, pyridine, suggests that it is highly flammable and causes skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective clothing when risk of exposure occurs .
Future Directions
Mechanism of Action
Target of Action
3-Pyridin-3-yl-benzoic acid, also known as 3-(3’-Pyridyl)benzoic acid or 3-(Pyridin-3-yl)benzoic acid, has been found to interact with metal nitrates under hydrothermal conditions to yield new coordination polymers . These polymers include Ni(L)2(H2O)2, Ni(L)2, Co(L)2(H2O)2, Zn(L)2, Cu(L)2, Cd(L)2, and Gd2(L)6(H2O)4 .
Mode of Action
The compound forms one-dimensional double-chain coordination arrays with these metals . The resultant crystalline networks are managed by the significant function of supramolecular interactions . The trans-configuration of the ligand is only found in the case of Cd(L)2, whereas the cis-ligands are generally observed in these complexes .
Biochemical Pathways
The compound affects the coordination chemistry of the ligand . Distinct network architectures are further constructed with the aid of weak secondary interactions . Among them, some complexes exhibit the classical α-polonium networks, while others present the (3,4)-connected two-dimensional layers . In the case of Gd2(L)6(H2O)4, the intermolecular π–π stacking interactions lead to the formation of a double-strand structure .
Pharmacokinetics
The compound’s interaction with metal nitrates under hydrothermal conditions suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the formation of new coordination polymers with unique structures . The fluorescent emission properties of some complexes, as well as the magnetic property of Gd2(L)6(H2O)4, have also been investigated .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of metal nitrates . The reactions occur under hydrothermal conditions .
properties
IUPAC Name |
3-pyridin-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXASTGBSGPFLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383794 | |
Record name | 3-(Pyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4385-77-7 | |
Record name | 3-(Pyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pyridin-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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